Welcome to the BenchChem Online Store!
molecular formula C9H5NOS B8529013 6-Hydroxybenzo[b]thiophene-2-carbonitrile

6-Hydroxybenzo[b]thiophene-2-carbonitrile

Cat. No. B8529013
M. Wt: 175.21 g/mol
InChI Key: NOCKOTZTAFIVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06653340B1

Procedure details

A mixture of 6-methoxybenzo[b]thiophene-2-carbonitrile (2.6 g, 13.74 mmol) and pyridinium chloride (12.5 g, 108.17 mmol) was heated at 190-200° C. for 1.5 h. The mixture was allowed to cool to room temperature and then triturated with cold water (30 mL). The precipitated solid was collected by filtration, washed with water (10 mL), and recrystallized from toluene to give 1.7 g (71%) of 6-hydroxybenzo[b]thiophene-2-carbonitrile as a brown solid, mp 195-198° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([C:11]#[N:12])[S:8][C:7]=2[CH:13]=1.[Cl-].[NH+]1C=CC=CC=1>>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[CH:10]=[C:9]([C:11]#[N:12])[S:8][C:7]=2[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
COC=1C=CC2=C(SC(=C2)C#N)C1
Name
Quantity
12.5 g
Type
reactant
Smiles
[Cl-].[NH+]1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
triturated with cold water (30 mL)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water (10 mL)
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC2=C(SC(=C2)C#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.